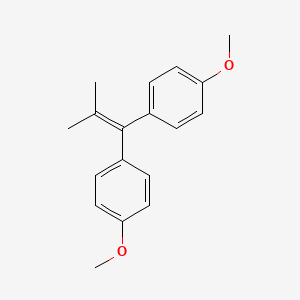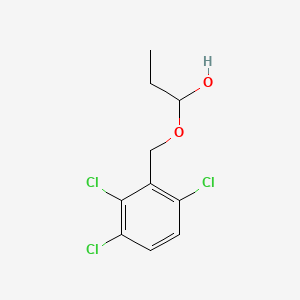
((2,3,6-Trichlorobenzyl)oxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,3,6-Trichlorobenzyl)oxy)-2-propanol is an organic compound characterized by the presence of a trichlorobenzyl group attached to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3,6-Trichlorobenzyl)oxy)-2-propanol typically involves the reaction of 2,3,6-trichlorobenzyl chloride with 2-propanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
((2,3,6-Trichlorobenzyl)oxy)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The trichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorobenzoic acid, while reduction may produce trichlorobenzyl alcohol.
Applications De Recherche Scientifique
((2,3,6-Trichlorobenzyl)oxy)-2-propanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((2,3,6-Trichlorobenzyl)oxy)-2-propanol involves its interaction with specific molecular targets and pathways. The trichlorobenzyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6-Trichlorobenzoic acid
- 2,4,6-Trichlorobenzoyl chloride
- 4-Methoxy-3-((2,3,6-trichlorobenzyl)oxy)benzaldehyde
Uniqueness
((2,3,6-Trichlorobenzyl)oxy)-2-propanol is unique due to its specific combination of a trichlorobenzyl group with a propanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
34314-31-3 |
|---|---|
Formule moléculaire |
C10H11Cl3O2 |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
1-[(2,3,6-trichlorophenyl)methoxy]propan-1-ol |
InChI |
InChI=1S/C10H11Cl3O2/c1-2-9(14)15-5-6-7(11)3-4-8(12)10(6)13/h3-4,9,14H,2,5H2,1H3 |
Clé InChI |
ZRRCPKLWTBJUHI-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)OCC1=C(C=CC(=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


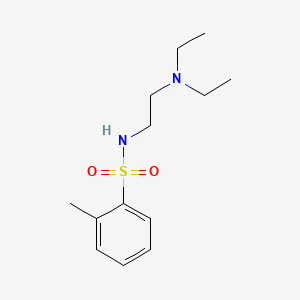
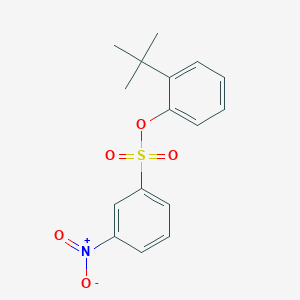


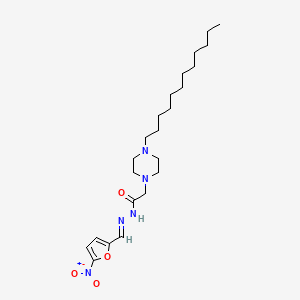
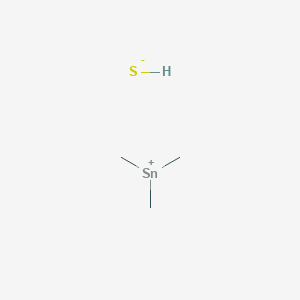
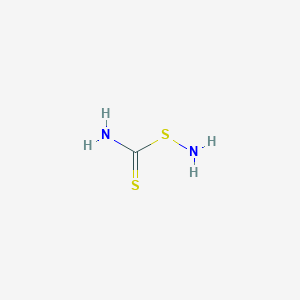
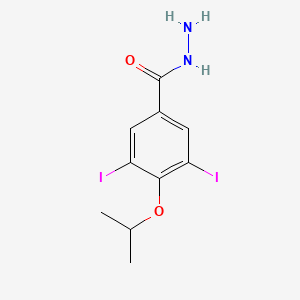
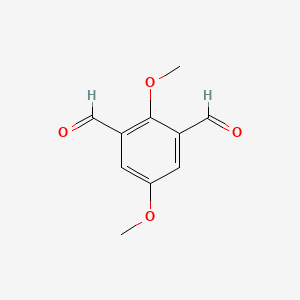

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
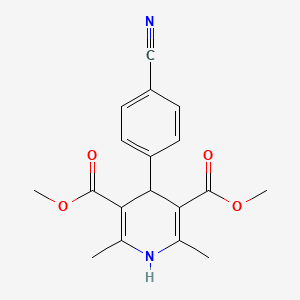
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
